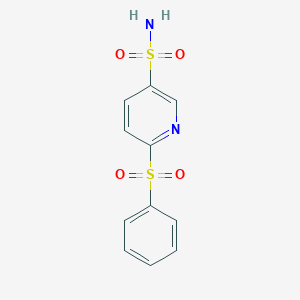

6-(Phenylsulfonyl)pyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O4S2 |

|---|---|

Molecular Weight |

298.3 g/mol |

IUPAC Name |

6-(benzenesulfonyl)pyridine-3-sulfonamide |

InChI |

InChI=1S/C11H10N2O4S2/c12-19(16,17)10-6-7-11(13-8-10)18(14,15)9-4-2-1-3-5-9/h1-8H,(H2,12,16,17) |

InChI Key |

KHCMJVYVNAVKCU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)S(=O)(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)S(=O)(=O)N |

solubility |

44.7 [ug/mL] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Phenylsulfonyl)pyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Phenylsulfonyl)pyridine-3-sulfonamide is a heterocyclic sulfonamide derivative. While specific research on this particular molecule is limited, the broader class of pyridine-3-sulfonamides has garnered significant attention in medicinal chemistry. This guide provides a comprehensive overview of this compound, including its chemical properties and a hypothesized synthetic route. Drawing from extensive research on structurally related analogs, this document details the potential biological activities, mechanisms of action, and relevant experimental protocols, with a particular focus on carbonic anhydrase inhibition. All quantitative data from related compounds is presented in structured tables for comparative analysis, and key concepts are visualized through diagrams to facilitate understanding.

Chemical Properties

Basic chemical information for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 64356-48-5 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₄S₂ | [1] |

| Molecular Weight | 298.34 g/mol | [1] |

| SMILES Code | O=S(C1=CC=C(S(=O)(C2=CC=CC=C2)=O)N=C1)(N) | [1] |

Synthesis

Hypothesized Synthetic Pathway

A potential two-step synthesis could involve the chlorosulfonylation of a suitable pyridine precursor followed by amination.

Caption: Hypothesized synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-(Phenylsulfonyl)pyridine-3-sulfonyl chloride

A starting material, 6-phenylsulfonylpyridine, could be subjected to chlorosulfonylation using an excess of chlorosulfonic acid at an elevated temperature. The reaction mixture would then be carefully quenched with ice, and the resulting solid precipitate, the sulfonyl chloride intermediate, would be filtered, washed, and dried.

Step 2: Synthesis of this compound

The crude 6-(phenylsulfonyl)pyridine-3-sulfonyl chloride would be dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). An excess of an ammonia source, such as aqueous ammonia or a solution of ammonia in an organic solvent, would be added dropwise at a reduced temperature (e.g., 0 °C). The reaction would be stirred for a specified period at room temperature to allow for the completion of the amination. The final product would then be isolated through extraction and purified using techniques like column chromatography or recrystallization.[3]

Biological Activity and Mechanism of Action

While there is a lack of specific biological data for this compound, the pyridine-3-sulfonamide scaffold is a well-established pharmacophore. The biological activities of this class of compounds are diverse, with two prominent areas of investigation being antibacterial action and carbonic anhydrase inhibition.[5][6]

Antibacterial Activity (General Sulfonamide Mechanism)

Sulfonamides are a class of synthetic bacteriostatic antibiotics.[7] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[8][9] Bacteria rely on this pathway to produce tetrahydrofolate, a vital precursor for the synthesis of nucleic acids (DNA and RNA). By acting as a structural analog of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, thereby halting bacterial growth and replication.[10] Mammalian cells are generally unaffected as they obtain folic acid from their diet and lack the DHPS enzyme.[8]

Caption: General mechanism of action of sulfonamide antibiotics.

Carbonic Anhydrase Inhibition

A significant area of research for pyridine-3-sulfonamide derivatives is their activity as inhibitors of carbonic anhydrases (CAs).[6][11] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[5][12]

The inhibitory mechanism of sulfonamides against CAs involves the coordination of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc ion (Zn²⁺) located in the enzyme's active site. This binding displaces a water or hydroxide molecule that is essential for the catalytic activity, thereby inhibiting the enzyme.[12]

While no inhibition data exists for this compound, studies on structurally similar 4-substituted pyridine-3-sulfonamides and pyrazolo[4,3-c]pyridine sulfonamides have demonstrated potent inhibitory activity against various human (hCA) and bacterial CA isoforms.[6][12][13][14]

The following tables summarize the inhibition constants (Ki) of various pyridine-3-sulfonamide analogs against different carbonic anhydrase isoforms.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Pyrazolo[4,3-c]pyridine Sulfonamides [6][11]

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| 1f | 45.6 | 8.9 | 25.8 | 4.7 |

| 1g | 35.8 | 15.7 | 33.5 | 5.1 |

| 1h | 29.9 | 22.3 | 41.2 | 6.3 |

| 1k | 41.2 | 19.8 | 39.1 | 5.9 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by 4-Substituted Pyridine-3-Sulfonamides [12][13]

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| 3 | >10000 | 271 | 137 | 91 |

| 4 | >10000 | 452 | 210 | 155 |

| 5 | >10000 | 389 | 185 | 123 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Table 3: Inhibition of Bacterial β-Carbonic Anhydrases by Pyrazolo[4,3-c]pyridine Sulfonamides [6]

| Compound | E. coli β-CA Ki (nM) | B. pseudomallei β-CA Ki (nM) |

| 1j | 94.9 | 96.4 |

| Acetazolamide (Standard) | 227 | 745 |

The inhibitory activity of the sulfonamides against various CA isoforms is typically determined using a stopped-flow instrument to measure the enzyme-catalyzed CO₂ hydration.

-

Preparation of Solutions: A buffer solution (e.g., Tris-HCl) is prepared, and the purified CA enzyme is added to a specific concentration. The inhibitor solutions are prepared in a suitable solvent (e.g., DMSO) at various concentrations.

-

Assay Procedure: The enzyme and inhibitor solutions are pre-incubated for a set time to allow for binding. This mixture is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

-

Data Acquisition: The progress of the reaction is monitored by observing the change in pH using a colorimetric indicator (e.g., phenol red) at a specific wavelength. The initial rates of the reaction are recorded.

-

Data Analysis: The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the enzyme activity against the inhibitor concentration. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Pharmacokinetics

There is a significant lack of pharmacokinetic data for this compound and even for the broader class of pyridine sulfonamides. A very early study on 2-(aminoethanesulfonylamino)pyridine, a related compound, provided a preliminary investigation into its absorption, excretion, and metabolism, but detailed parameters were not reported.[15] Generally, the pharmacokinetic properties of sulfonamides can be influenced by factors such as their pKa, lipophilicity, and plasma protein binding.

Conclusion

This compound is a molecule for which direct experimental data is scarce. However, by examining the extensive research on the pyridine-3-sulfonamide scaffold, we can infer its potential as a biologically active compound. The primary mechanism of action for this class of molecules is either as an antibacterial agent through the inhibition of dihydropteroate synthase or as a potent inhibitor of carbonic anhydrase isoenzymes. The latter has been a particularly fruitful area of research, with numerous analogs demonstrating significant inhibitory activity. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a solid foundation for such future research endeavors.

References

- 1. 64356-48-5|this compound|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition studies of Brucella suis β-carbonic anhydrases with a series of 4-substituted pyridine-3-sulphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biopharmaceutical studies on 2-(aminoethanesulfonylamino)pyridine and related compounds. I. Absorption, excretion, metabolism, and preliminary pharmacological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Biological Activity of 6-(Phenylsulfonyl)pyridine-3-sulfonamide

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Technical Overview of the Biological Activity of 6-(Phenylsulfonyl)pyridine-3-sulfonamide

Executive Summary

This technical guide addresses the biological activity of the specific chemical entity, this compound. Following a comprehensive search of scientific literature and databases, it has been determined that there is currently no publicly available information detailing the specific biological activities, mechanism of action, quantitative efficacy data, or associated signaling pathways for this particular compound. The absence of specific data suggests that this compound may be a novel compound or a derivative that has not yet been extensively studied or characterized in the public domain.

While direct information is unavailable, this guide will provide a broader context by discussing the well-established biological activities of the two core chemical moieties present in the molecule: the sulfonamide group and the pyridine ring. This information is intended to offer a foundational understanding of the potential, though unconfirmed, therapeutic areas where such a hybrid molecule might exhibit activity.

Introduction to Sulfonamides and Pyridine Derivatives in Drug Discovery

The compound , this compound, is a heterocyclic compound containing both a sulfonamide functional group and a pyridine ring. Both of these structural motifs are prevalent in a wide range of biologically active molecules and approved pharmaceutical agents.

-

Sulfonamides: The sulfonamide functional group (-S(=O)₂-NR₂) is a cornerstone of medicinal chemistry.[1] Historically recognized for their antibacterial properties, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][3] This mechanism provides selective toxicity against susceptible microorganisms.[2] Beyond their antimicrobial effects, sulfonamide derivatives have been developed as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and anti-inflammatory agents (including COX-2 inhibitors).[4][5]

-

Pyridine Derivatives: The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common scaffold in numerous natural products and synthetic drugs. Its presence can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets through hydrogen bonding and π-π stacking. Pyridine-containing compounds have demonstrated a vast array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[6]

The combination of these two pharmacophores in this compound suggests the potential for a range of biological activities, which would require empirical validation.

Potential (Hypothesized) Biological Activities

Based on the known activities of related pyridine-sulfonamide derivatives, the following are potential areas of biological activity for this compound. It must be reiterated that these are hypothetical and would need to be confirmed through experimental studies.

Antimicrobial Activity

The foundational activity of many sulfonamides is their antibacterial effect.[1] The general mechanism involves the inhibition of the bacterial folic acid synthesis pathway.[3] Various pyridine-sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.[7][8]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). By competitively binding to the active site of DHPS, sulfonamides disrupt the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and ultimately, DNA replication and repair in bacteria.

Caption: General mechanism of sulfonamide antibacterial activity.

Carbonic Anhydrase Inhibition

A significant class of non-antibacterial sulfonamides are the carbonic anhydrase (CA) inhibitors.[9] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[9][10] Several pyridine-based sulfonamides have been investigated as potent and selective CA inhibitors.[9]

Anti-inflammatory and Anticancer Activity

Some pyridine-sulfonamide derivatives have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating anti-inflammatory properties.[4] Additionally, other analogs have been explored for their potential in cancer therapy, with some showing inhibitory effects on cancer cell invasion.[11] For instance, certain 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based compounds are known inhibitors of NADPH oxidase 2 (NOX2), a target in neurodegenerative diseases and cancer.[12][13]

Lack of Quantitative Data and Experimental Protocols

As previously stated, a thorough search did not yield any specific quantitative data (e.g., IC₅₀, Kᵢ values) or detailed experimental protocols for the biological evaluation of this compound. To determine the biological activity and potency of this compound, a series of in vitro and in vivo assays would need to be conducted.

A general workflow for the initial screening of a novel pyridine-sulfonamide compound is outlined below.

Caption: General experimental workflow for a novel compound.

Conclusion

While the specific biological activity of this compound remains uncharacterized in publicly available literature, its chemical structure, containing both a sulfonamide and a pyridine moiety, suggests potential for a range of therapeutic applications, including but not limited to antimicrobial, anti-inflammatory, and anticancer activities. The information provided in this guide on related compound classes offers a theoretical framework for initiating the biological investigation of this novel molecule. Further empirical research is necessary to elucidate its specific mechanism of action, potency, and potential therapeutic utility.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Study of the Biological Activity of Microwave Synthesized of some new Pyridine derivatives fused with Sulfonamide Moiety [ejchem.journals.ekb.eg]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of cancer cell invasion by new ((3,4-dihydroxy benzylidene)hydrazinyl)pyridine-3-sulfonamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of 6-(Phenylsulfonyl)pyridine-3-sulfonamide: A Review of Potential Biological Targets

For Immediate Release

[City, State] – [Date] – While the specific biological mechanism of action for the compound 6-(phenylsulfonyl)pyridine-3-sulfonamide has not been extensively elucidated in publicly available research, its structural motifs—a pyridine ring and a sulfonamide group—are well-characterized pharmacophores. This suggests potential interactions with a range of biological targets. This whitepaper will explore the likely mechanisms of action for this compound based on the activities of structurally related molecules, providing a framework for future research and drug development efforts.

The core structure of this compound incorporates both a sulfonamide functional group and a pyridine ring. Sulfonamides are a cornerstone of modern medicine, known for a variety of pharmacological activities.[1][2] Pyridine moieties are also prevalent in numerous pharmaceuticals and are recognized for their diverse biological roles.[3][4][5] The combination of these two groups in a single molecule suggests the potential for synergistic or unique biological effects.[2]

Potential Biological Targets and Mechanisms of Action

Based on the known activities of related pyridine and sulfonamide derivatives, several potential mechanisms of action for this compound can be hypothesized.

Carbonic Anhydrase Inhibition

A primary and well-documented mechanism of action for many sulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs).[1][6] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[1] N-phenylsulfonamide derivatives have demonstrated potent inhibitory activity against various CA isoenzymes, including CA I and CA II.[1] It is plausible that this compound could exhibit similar inhibitory effects on carbonic anhydrases.

The general mechanism of carbonic anhydrase inhibition by sulfonamides involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site. This binding displaces a water molecule or hydroxide ion that is crucial for the catalytic cycle, thereby blocking the enzyme's activity.

Antimicrobial Activity

Historically, sulfonamides were among the first effective antimicrobial agents.[4] Their mechanism of action in bacteria involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids, and its depletion halts bacterial growth and replication. A series of novel pyridosulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria.[4] Therefore, this compound may possess antibacterial properties through the inhibition of the folate biosynthesis pathway.

Other Potential Targets

Recent research has expanded the known biological activities of pyridine and sulfonamide derivatives to other target classes:

-

Cholinesterase Inhibition: Certain N-phenylsulfonamide derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are therapeutic targets for Alzheimer's disease.[1]

-

N-Myristoyltransferase (NMT) Inhibition: Pyrazole sulfonamides have been identified as potent inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), a potential drug target for human African trypanosomiasis.[7]

-

NADPH Oxidase 2 (NOX2) Inhibition: Compounds based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine scaffold have been developed as inhibitors of NADPH oxidase 2 (NOX2), an enzyme implicated in various diseases involving oxidative stress.[8]

Future Directions

The specific biological activity and mechanism of action of this compound remain to be experimentally determined. Future research should focus on screening this compound against a panel of relevant biological targets, including various carbonic anhydrase isoforms, microbial enzymes, cholinesterases, and other enzymes known to be inhibited by related structures.

Data Presentation

As no specific quantitative data for this compound is available, a comparative table of related compounds is provided below to illustrate the potential range of activities.

| Compound Class | Target Enzyme(s) | Reported Inhibition (KI or IC50) | Reference |

| N-phenylsulfonamide derivatives | Carbonic Anhydrase I (CA I) | 45.7 ± 0.46 nM | [1] |

| N-phenylsulfonamide derivatives | Carbonic Anhydrase II (CA II) | 33.5 ± 0.38 nM | [1] |

| N-phenylsulfonamide derivatives | Acetylcholinesterase (AChE) | 31.5 ± 0.33 nM | [1] |

| N-phenylsulfonamide derivatives | Butyrylcholinesterase (BChE) | 24.4 ± 0.29 nM | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of related pyridine and sulfonamide derivatives can be found in the cited literature. For instance, the synthesis of pyridosulfonamide derivatives often involves the reaction of a sulfonyl chloride with an appropriate amine.[4] Biological assays, such as those for carbonic anhydrase inhibition, typically involve spectrophotometric or stopped-flow techniques to measure enzyme activity in the presence and absence of the inhibitor.[6]

Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the study of this compound.

Caption: Potential inhibition of the bacterial folate synthesis pathway.

References

- 1. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some Novel Pyridine, Sulfonamide, Coumarin and Thiophene Derivatives [ejchem.journals.ekb.eg]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Study of the Biological Activity of Microwave Synthesized of some new Pyridine derivatives fused with Sulfonamide Moiety [ejchem.journals.ekb.eg]

- 6. mdpi.com [mdpi.com]

- 7. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Discovery of Novel Pyridine Sulfonamide Compounds: A Technical Guide for Drug Development Professionals

Introduction: The pyridine sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities and therapeutic potential. This technical guide provides an in-depth overview of recent discoveries in novel pyridine sulfonamide compounds, focusing on their synthesis, biological evaluation, and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on oncology, inflammation, and anti-infective applications.

Therapeutic Applications and Lead Compounds

Pyridine sulfonamide derivatives have been extensively investigated as inhibitors of various enzymes and receptors, leading to the identification of potent lead compounds for a multitude of diseases.

Oncology

In the field of oncology, pyridine sulfonamides have shown significant promise as inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and migration.

-

PI3K/mTOR Dual Inhibitors: A series of sulfonamide methoxypyridine derivatives have been synthesized and identified as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] One of the most potent compounds, 22c , which features a quinoline core, exhibited an IC50 of 0.22 nM against PI3Kα and 23 nM against mTOR.[2] This compound also demonstrated strong anti-proliferative activity in MCF-7 (IC50 = 130 nM) and HCT-116 (IC50 = 20 nM) cancer cell lines.[2] Mechanistic studies revealed that compound 22c induces cell cycle arrest in the G0/G1 phase and promotes apoptosis.[1][2]

-

Kinase Inhibitors: The versatility of the pyridine scaffold has been leveraged to develop inhibitors for various kinases.[3] For instance, a 2-aminopyridine scaffold was used to develop inhibitors of human vaccinia-related kinases 1 and 2 (VRK1 and VRK2).[3] Compound 26 emerged as a selective and potent inhibitor of VRK1 with an IC50 of approximately 150 nM.[3] Additionally, pyrazolopyridine-based compounds have been explored as inhibitors of B-RafV600E and cyclin-dependent kinases (CDKs).[4]

-

Antiproliferative Agents: Pyridine acyl sulfonamide derivatives have been evaluated for their antitumor activities. Compound 23 displayed high antiproliferative activity against B16-F10, HepG2, and MCF-7 cancer cell lines with IC50 values of 2.8, 1.2, and 1.8 μM, respectively.[5]

Anti-inflammatory

-

COX-2 Inhibitors: A series of pyridine acyl sulfonamide derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors. Compound 23 was identified as the most potent, with a COX-2 inhibitory IC50 of 0.8 μM.[5] It also effectively inhibited prostaglandin E2 (PGE2) production in murine macrophage RAW 264.7 cells with an IC50 of 0.15 μM.[5]

Other Therapeutic Areas

-

Antidiabetic Agents: Novel pyridine-based heterocyclic compounds with sulfonamide moieties have been investigated for their alpha-amylase inhibition activity, showing potential as antidiabetic agents.

-

Antiviral and Antimicrobial Agents: A new class of functionalized pyridine-based benzothiazole and benzimidazole compounds incorporating sulfonamide moieties has been synthesized and tested for antiviral and antimicrobial potency.[6]

-

Carbonic Anhydrase Inhibitors: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of various carbonic anhydrase (CA) isoforms, with some derivatives showing interesting activity against cytosolic human isoforms hCA I and hCA II.[7]

Quantitative Data Summary

The following tables summarize the biological activity data for selected novel pyridine sulfonamide compounds.

Table 1: In Vitro Biological Activity of Selected Pyridine Sulfonamide Derivatives

| Compound ID | Target | IC50 | Cell Line | Anti-proliferative IC50 | Reference |

| 23 | COX-2 | 0.8 μM | - | - | [5] |

| 23 | PGE2 Production | 0.15 μM | RAW 264.7 | - | [5] |

| - | - | - | B16-F10 | 2.8 μM | [5] |

| - | - | - | HepG2 | 1.2 μM | [5] |

| - | - | - | MCF-7 | 1.8 μM | [5] |

| 22c | PI3Kα | 0.22 nM | - | - | [2] |

| 22c | mTOR | 23 nM | - | - | [2] |

| - | - | - | MCF-7 | 130 nM | [2] |

| - | - | - | HCT-116 | 20 nM | [2] |

| 26 | VRK1 | ~150 nM | - | - | [3] |

| Pyridine-containing pyrazolo[3,4-d]pyrimidine–sulfonamide hybrid 48 | BTK | 4.9 nM | TMD8 | 3.9 nM | [8] |

Experimental Protocols

This section provides a generalized overview of the key experimental methodologies employed in the discovery and evaluation of pyridine sulfonamide compounds, based on the cited literature.

General Synthesis of Pyridine Sulfonamide Derivatives

A common synthetic strategy for producing pyridine-based sulfonamides involves the reaction of a key intermediate bearing a sulfonamide moiety with various electrophiles.[6] For instance, N-cyanoacetoarylsulfonylhydrazide can serve as a precursor, which is then reacted with electrophiles like 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles to yield the target compounds.[6] Another approach involves the reaction of p-toluene sulfonyl chloride with a pyridine-based amine in a suitable solvent like dichloromethane at room temperature.

In Vitro Enzyme Inhibition Assays

-

COX-2 Inhibition Assay: The ability of compounds to inhibit COX-2 is typically evaluated using an in vitro assay that measures the production of prostaglandin E2 (PGE2).

-

Kinase Inhibition Assays: The inhibitory activity against kinases such as PI3K, mTOR, and VRK1 is determined using various kinase assay kits, often based on luminescence or fluorescence detection methods.

Cell-Based Assays

-

Cell Proliferation Assay (MTT Assay): The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.

-

Cell Cycle Analysis: Flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution. Cells are treated with the compound, stained with a fluorescent DNA-binding dye (e.g., propidium iodide), and then analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Apoptosis Assay: The induction of apoptosis is often evaluated by flow cytometry using Annexin V and propidium iodide staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.

Western Blot Analysis

Western blotting is employed to investigate the effect of the compounds on specific signaling pathways. For example, to confirm the inhibition of the PI3K/mTOR pathway, the phosphorylation levels of downstream effectors like AKT are measured.[1][2]

Visualizations

Signaling Pathway

References

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-(Phenylsulfonyl)pyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 6-(phenylsulfonyl)pyridine-3-sulfonamide. Based on extensive review of structurally related compounds, this document outlines the probable mechanisms of action, key biological targets, and relevant experimental data. Due to the limited direct research on the specific molecule, this guide synthesizes data from analogous pyridine-3-sulfonamide and benzenesulfonamide derivatives to infer its pharmacological profile. The primary anticipated therapeutic target class for this compound is the carbonic anhydrase family of enzymes, with a secondary possibility of kinase inhibition. This guide presents quantitative data from related compounds, details relevant experimental protocols, and provides visual diagrams of key signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

This compound is a small molecule featuring both a pyridine ring and a benzenesulfonamide moiety. While direct pharmacological studies on this specific compound are not extensively available in the public domain, its structural components are characteristic of well-established pharmacophores. The sulfonamide group, in particular, is a known zinc-binding motif present in a multitude of approved drugs. This guide explores the potential therapeutic applications of this compound by examining the established biological activities of its structural analogs.

Primary Potential Therapeutic Target: Carbonic Anhydrases

The most strongly indicated therapeutic targets for compounds containing a sulfonamide group are the carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[1][4]

Mechanism of Action: Carbonic Anhydrase Inhibition

The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized. The deprotonated sulfonamide nitrogen atom coordinates with the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic activity, thereby inhibiting the enzyme.[1]

Signaling Pathway: Carbonic Anhydrase Catalysis and Inhibition

Caption: Inhibition of carbonic anhydrase by a sulfonamide compound.

Therapeutic Relevance of Carbonic Anhydrase Inhibition

Different isoforms of carbonic anhydrase are implicated in various physiological and pathological processes. Inhibition of specific CA isoforms is a validated therapeutic strategy for several conditions:

-

Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[5]

-

Epilepsy: CA inhibitors can have anticonvulsant effects, and several are used in the management of certain types of seizures.[6][7]

-

Oncology: Tumor-associated isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Selective inhibition of these isoforms is a promising anti-cancer strategy.[1][3]

Quantitative Data for Structurally Related Carbonic Anhydrase Inhibitors

The following table summarizes the inhibitory activity (Ki values) of various pyridine-3-sulfonamide and benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data provides a strong rationale for investigating this compound as a potential CA inhibitor.

| Compound Class | Target Isoform | Range of Inhibitory Constant (Kᵢ) | Reference |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | More potent than Acetazolamide (AAZ) for some derivatives | [8] |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA II | One derivative showed better activity than AAZ | [8] |

| 4-Substituted Pyridine-3-sulfonamides | hCA II | Kᵢ down to 271 nM | [1] |

| 4-Substituted Pyridine-3-sulfonamides | hCA IX | Kᵢ down to 137 nM | [1] |

| 4-Substituted Pyridine-3-sulfonamides | hCA XII | Kᵢ down to 91 nM | [1] |

| Benzenesulfonamides with pyrazolecarboxamides | hCA IX | Better activity than AAZ (Kᵢ = 25.8 nM) for some derivatives | [3] |

| Sulfonamide-bearing Pyrazolone Derivatives | hCA I | 18.03 - 75.54 nM | [9] |

| Sulfonamide-bearing Pyrazolone Derivatives | hCA II | 24.84 - 85.42 nM | [9] |

Secondary Potential Therapeutic Target: Protein Kinases

While the evidence is less direct, some compounds containing phenylsulfonyl and pyridine moieties have been reported to exhibit inhibitory activity against various protein kinases. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Potential Kinase Targets

Based on the activity of structurally related compounds, potential kinase targets for this compound could include:

-

Leucine-rich repeat kinase 2 (LRRK2): Some 1H-pyrazole biaryl sulfonamides have been identified as inhibitors of G2019S-LRRK2.[10]

-

Aurora Kinases: Imidazo[4,5-b]pyridine derivatives have shown potent inhibition of Aurora-A, Aurora-B, and Aurora-C kinases.[11]

-

Tropomyosin receptor kinase A (TrkA): Benzenesulfonamide analogs have been investigated as inhibitors of TrkA, which is overexpressed in some cancers like glioblastoma.[12]

Signaling Pathway: Generic Kinase Inhibition

Caption: General mechanism of ATP-competitive kinase inhibition.

Proposed Experimental Protocols

To validate the therapeutic potential of this compound, the following experimental approaches are recommended.

Carbonic Anhydrase Inhibition Assay

A stopped-flow CO₂ hydrase assay is a standard method for determining the inhibitory activity of compounds against carbonic anhydrases.[2]

Objective: To determine the inhibitory constant (Kᵢ) of this compound against various hCA isoforms (e.g., hCA I, II, IX, XII).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human carbonic anhydrase isoforms are purified. A CO₂-saturated solution is used as the substrate.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol) is prepared.

-

Stopped-Flow Measurement: The enzyme solution is mixed with the CO₂ substrate solution in a stopped-flow instrument. The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator over time.

-

Inhibition Measurement: The assay is repeated in the presence of varying concentrations of this compound.

-

Data Analysis: The initial rates of the enzymatic reaction are calculated. The IC₅₀ value is determined by plotting the percentage of enzyme activity against the inhibitor concentration. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental Workflow: CA Inhibition Assay

Caption: A typical workflow for determining the Kᵢ of a CA inhibitor.

Conclusion and Future Directions

While direct experimental data for this compound is scarce, a comprehensive analysis of its structural analogs strongly suggests that it is a promising candidate for development as a carbonic anhydrase inhibitor. The presence of the sulfonamide moiety is a key indicator of this activity. Future research should prioritize the synthesis and in vitro testing of this compound against a panel of human carbonic anhydrase isoforms, particularly those with high therapeutic relevance such as hCA II, IX, and XII. Should significant CA inhibitory activity be confirmed, further investigation into its potential as a kinase inhibitor could also be warranted. The data and protocols presented in this guide provide a solid foundation for initiating such a research program.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. trepo.tuni.fi [trepo.tuni.fi]

A Hypothetical Preliminary Toxicity Assessment of 6-(Phenylsulfonyl)pyridine-3-sulfonamide

Disclaimer: This document presents a hypothetical preliminary toxicity assessment for the novel compound 6-(Phenylsulfonyl)pyridine-3-sulfonamide. As of the date of this publication, specific toxicological data for this compound are not publicly available. The following information is extrapolated from published studies on structurally related sulfonamide and pyridine-containing compounds. The experimental protocols and data presented herein are representative examples and should be considered illustrative. Any definitive assessment of the toxicity of this compound would require direct experimental evaluation.

Introduction

This compound is a novel chemical entity featuring both a sulfonamide and a pyridine functional group. Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antimicrobial and anticancer agents.[1][2] The pyridine moiety is also a common scaffold in medicinal chemistry.[3] This document provides a hypothetical overview of a preliminary toxicity assessment, outlining potential in vitro and in vivo toxicities, along with detailed experimental protocols and potential mechanisms of action, to guide future research for drug development professionals.

In Vitro Cytotoxicity Assessment

A primary step in toxicity screening involves evaluating the effect of a compound on cell viability and proliferation in various cell lines.

2.1. Quantitative Cytotoxicity Data

The following table summarizes hypothetical cytotoxicity data for this compound across a panel of human cancer cell lines and a normal cell line. Values are presented as IC50 (the concentration of a drug that is required for 50% inhibition in vitro).

| Cell Line | Cell Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 15.8 |

| HeLa | Cervical Cancer | 22.5 |

| HT-29 | Colon Cancer | 31.2 |

| U937 | Monocytic Leukemia | 18.9 |

| hFIB | Normal Human Fibroblasts | > 100 |

2.2. Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Human cancer cell lines (MCF-7, HeLa, HT-29, U937) and normal human fibroblasts (hFIB) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in cell culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5% (v/v).[4] The cells are treated with the compound dilutions and incubated for 72 hours.[4]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: In Vitro Cytotoxicity Assessment

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

In Vivo Acute Toxicity Assessment

An acute toxicity study in an animal model provides preliminary information on the potential toxicity of a compound after a single high dose.

3.1. Quantitative In Vivo Toxicity Data

The following table presents hypothetical acute toxicity data for this compound in a murine model.

| Animal Model | Route of Administration | Hypothetical LD50 (mg/kg) | Observation Period |

| Swiss Albino Mice | Oral (gavage) | > 2000 | 14 days |

3.2. Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is based on the OECD Test Guideline 425.

-

Animal Acclimatization: Healthy, young adult Swiss albino mice (6-8 weeks old) are acclimatized to the laboratory conditions for at least 5 days before the experiment.

-

Dosing: A starting dose of 175 mg/kg of this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally to a single mouse.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 48 hours.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).

-

If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).

-

-

Sequential Dosing: This sequential dosing continues until one of the stopping criteria is met (e.g., four reversals in dose direction have occurred).

-

Long-term Observation: All surviving animals are observed for a total of 14 days for any delayed signs of toxicity.

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

Logical Flow: Acute Oral Toxicity Study

Caption: Decision-making workflow for an acute oral toxicity up-and-down procedure.

Potential Signaling Pathways Involved in Toxicity

The toxicity of sulfonamides can be mediated through various mechanisms. Based on existing literature for related compounds, the following pathways are postulated to be potentially affected by this compound.

4.1. Inhibition of Folate Synthesis

A primary mechanism of action for many sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway.[5] While this is the basis for their antimicrobial activity, interference with folate metabolism in rapidly dividing cells could contribute to cytotoxicity.

4.2. Induction of Apoptosis

Cytotoxic compounds often induce programmed cell death, or apoptosis. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases. Some sulfonamide derivatives have been shown to induce apoptosis in cancer cells.

4.3. Off-Target Effects

Sulfonamides may also exert toxicity through off-target effects, such as the inhibition of carbonic anhydrases or interactions with other cellular proteins.[6]

References

- 1. Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2.4. Cytotoxicity assays [bio-protocol.org]

- 5. Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-(Phenylsulfonyl)pyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-(Phenylsulfonyl)pyridine-3-sulfonamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on a palladium-catalyzed cross-coupling reaction between 6-chloropyridine-3-sulfonamide and sodium benzenesulfinate. This method offers a reliable and efficient route to the target compound. Included are comprehensive experimental procedures, characterization data, and a workflow diagram for clarity.

Introduction

Sulfonamide-containing heterocyclic compounds are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The title compound, this compound, incorporates both a pyridine ring and a diaryl sulfone moiety, making it a scaffold of significant interest for the design of novel enzyme inhibitors and other targeted therapies. The protocol herein describes a modern synthetic approach that is amenable to library synthesis and further derivatization.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 6-Chloropyridine-3-sulfonamide | 40741-46-6 | C₅H₅ClN₂O₂S | 192.62 | Starting Material |

| Sodium Benzenesulfinate | 873-55-2 | C₆H₅NaO₂S | 164.16 | Reagent |

| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 915.72 | Catalyst |

| Xantphos | 161265-03-8 | C₃₉H₃₂OP₂ | 578.62 | Ligand |

| Cesium Carbonate | 534-17-8 | Cs₂CO₃ | 325.82 | Base |

| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 | Solvent |

| This compound | 64356-48-5 | C₁₁H₁₀N₂O₄S₂ | 314.34 | Product |

Table 2: Predicted Characterization Data for this compound

| Property | Predicted Value |

| Melting Point | 180-190 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.15 (d, J=2.4 Hz, 1H), 8.50 (dd, J=8.5, 2.4 Hz, 1H), 8.10 (d, J=8.5 Hz, 1H), 8.00-7.95 (m, 2H), 7.75-7.65 (m, 3H), 7.50 (s, 2H, -SO₂NH₂) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 160.5, 151.0, 140.2, 138.5, 134.0, 129.8, 127.5, 122.0 |

| Appearance | White to off-white solid |

Note: The characterization data is predicted based on analogous structures and requires experimental verification.

Experimental Protocol

Palladium-Catalyzed Synthesis of this compound

This protocol is based on established palladium-catalyzed C-S cross-coupling reactions.

Materials:

-

6-Chloropyridine-3-sulfonamide

-

Sodium benzenesulfinate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)

-

Magnetic stirrer with heating

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-chloropyridine-3-sulfonamide (1.0 eq), sodium benzenesulfinate (1.5 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.10 eq).

-

Add anhydrous 1,4-dioxane to the flask to achieve a substrate concentration of approximately 0.1 M.

-

Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to 100-110 °C and maintain for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Visualizations

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for Sulfonamide Derivatives in Cancer Cell Line Research

Introduction to Sulfonamides in Oncology

The sulfonamide functional group is a key pharmacophore in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] In oncology, sulfonamide derivatives have emerged as a versatile class of molecules with potent anticancer activities.[2][3] These compounds exert their effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer progression such as carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases.[2] Furthermore, many sulfonamide-based compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making them promising candidates for novel cancer therapeutics.[1][4][5]

Data on Anticancer Activity of Sulfonamide Derivatives

The following tables summarize the in vitro anticancer activity of various sulfonamide derivatives against a panel of human cancer cell lines. This data is compiled from multiple studies and is presented to provide a comparative overview of the potency of these compounds.

Table 1: Cytotoxic Activity of Novel Sulfonamide Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 2h | SR (Leukemia) | Not Specified | < 0.1 | [6] |

| NCI-H522 (Non-Small Cell Lung) | Not Specified | < 0.1 | [6] | |

| CCRF-CEM (Leukemia) | Not Specified | < 1.0 | [6] | |

| HL-60 (TB) (Leukemia) | Not Specified | < 1.0 | [6] | |

| K-562 (Leukemia) | Not Specified | < 1.0 | [6] | |

| MOLT-4 (Leukemia) | Not Specified | < 1.0 | [6] | |

| RPMI-8226 (Leukemia) | Not Specified | < 1.0 | [6] | |

| NCI-H460 (Non-Small Cell Lung) | Not Specified | < 1.0 | [6] | |

| HCT-116 (Colon) | Not Specified | < 1.0 | [6] | |

| HCT-15 (Colon) | Not Specified | < 1.0 | [6] | |

| HT29 (Colon) | Not Specified | < 1.0 | [6] | |

| KMI2 (Colon) | Not Specified | < 1.0 | [6] | |

| SW-620 (Colon) | Not Specified | < 1.0 | [6] | |

| SF-295 (CNS) | Not Specified | < 1.0 | [6] | |

| MALME-3M (Melanoma) | Not Specified | < 1.0 | [6] | |

| M14 (Melanoma) | Not Specified | < 1.0 | [6] | |

| MDA-MB-435 (Melanoma) | Not Specified | < 1.0 | [6] | |

| SK-MEL-5 (Melanoma) | Not Specified | < 1.0 | [6] | |

| OVCAR-3 (Ovarian) | Not Specified | < 1.0 | [6] | |

| NCI/ADR-RES (Ovarian) | Not Specified | < 1.0 | [6] | |

| MCF7 (Breast) | Not Specified | < 1.0 | [6] | |

| 8a | HeLa (Cervical) | MTT | 10.91 - 19.22 | [1] |

| 8b | HeLa (Cervical) | MTT | 7.2 ± 1.12 | [1] |

| MDA-MB-231 (Breast) | MTT | 4.62 ± 0.13 | [1] | |

| MCF-7 (Breast) | MTT | 7.13 ± 0.13 | [1] | |

| 21 | Leukemia Subpanel | Not Specified | 13.6 - 14.9 | [7] |

| Colon Cancer Subpanel | Not Specified | 13.6 - 14.9 | [7] | |

| Melanoma Subpanel | Not Specified | 13.6 - 14.9 | [7] | |

| L8 | HTB5 (Bladder) | Not Specified | 1.87 | [8] |

| HTB3 (Bladder) | Not Specified | 0.18 | [8] | |

| HT1376 (Bladder) | Not Specified | 0.09 | [8] | |

| HTB1 (Bladder) | Not Specified | 0.93 | [8] | |

| 4d | MCF-7 (Breast) | Not Specified | 2.5 | [5] |

| 4f | MCF-7 (Breast) | Not Specified | 5 | [5] |

| 6 | MCF-7 (Breast) | Not Specified | 20.17 | [4] |

| LoVo (Colon) | Not Specified | 22.64 | [4] | |

| HepG2 (Liver) | Not Specified | 45.57 | [4] | |

| A549 (Lung) | Not Specified | 51.50 | [4] | |

| 10 | MCF-7 (Breast) | Not Specified | 20.91 | [4] |

| LoVo (Colon) | Not Specified | 22.30 | [4] | |

| HepG2 (Liver) | Not Specified | 42.29 | [4] | |

| A549 (Lung) | Not Specified | 48.00 | [4] |

Table 2: Growth Inhibition (%) of 2-(Phenylsulfonyl)-2H-1,2,3-triazole (Compound 3)

| Cancer Cell Line | Panel | Growth Inhibition (%) | Reference |

| UO-31 | Renal Cancer | 10.83 - 17.64 | [9] |

| SNB-75 | CNS Cancer | 10.83 - 17.64 | [9] |

| HCT-116 | Colon Cancer | 17.37 | [9] |

| BT-549 | Breast Cancer | 17.64 | [9] |

Experimental Protocols

The following are detailed protocols for key experiments commonly used to evaluate the anticancer effects of sulfonamide derivatives in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Test compound (e.g., 6-(Phenylsulfonyl)pyridine-3-sulfonamide) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.[10]

-

Prepare serial dilutions of the test compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 1 mM.[10]

-

After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compound and incubate for 72 hours.[10]

-

Following the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 540 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.

Materials:

-

Cancer cells treated with the test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with the desired concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. The analysis will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).[5]

Cell Cycle Analysis

This protocol is used to determine the effect of a compound on the progression of the cell cycle.

Materials:

-

Cancer cells treated with the test compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry. This will allow for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[5]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the test compound.

Materials:

-

Treated and untreated cancer cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, Caspase-7)[4]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and quantify the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of sulfonamide derivatives in cancer research.

Caption: Workflow for screening and characterizing anticancer compounds.

References

- 1. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel sulphonamide hybrids that inhibit LSD1 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for 6-(Phenylsulfonyl)pyridine-3-sulfonamide Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Phenylsulfonyl)pyridine-3-sulfonamide is a compound of interest within the broader class of sulfonamides, which are known for a wide range of biological activities. This document provides detailed application notes and experimental protocols for the study of this compound and its analogs, based on available scientific literature. While specific data for this compound is limited, the provided protocols are based on established methodologies for similar pyridine-sulfonamide derivatives and can be adapted for its evaluation. The primary known mechanism of action for many sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in microorganisms.[1][2] However, substituted sulfonamides have also shown inhibitory activity against other enzymes, such as carbonic anhydrases and kinases.

Data Presentation: Quantitative Analysis of Related Pyridine-Sulfonamide Derivatives

The following tables summarize the biological activity of compounds structurally related to this compound. This data can serve as a benchmark for assessing the potential activity of the target compound.

Table 1: Carbonic Anhydrase Inhibition by 4-Substituted Pyridine-3-Sulfonamide Derivatives

| Compound ID | Substitution at Position 4 | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

| 1 | 4-(1H-pyrazol-1-yl) | 169 | 58.5 | 19.5 | 16.8 |

| 2 | 4-(3,5-dimethyl-1H-pyrazol-1-yl) | 250 | 75.2 | 25.8 | 22.1 |

| 3 | 4-(4-bromo-1H-pyrazol-1-yl) | 320 | 90.1 | 30.2 | 28.9 |

| 4 | 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl) | 450 | 120.3 | 48.6 | 40.5 |

Data extracted from studies on 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors.[3]

Table 2: Antiplasmodial Activity of a Bipyridine-Sulfonamide Analog

| Compound | Target | IC₅₀ (nM) |

| 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide | Plasmodium falciparum PI(4)K | 0.9 |

This compound shares a phenylsulfonamido-pyridine core structure with the topic compound.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Protocol 1: Carbonic Anhydrase Inhibition Assay

This protocol is adapted from studies on pyridine-3-sulfonamide derivatives as carbonic anhydrase inhibitors.[3][5]

Objective: To determine the inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms.

Materials:

-

Human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

This compound

-

4-Nitrophenyl acetate (substrate)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in the assay buffer.

-

In a 96-well plate, add 140 µL of assay buffer, 20 µL of the test compound dilution, and 20 µL of a solution of the hCA isoenzyme.

-

Incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of a 10 mM solution of 4-nitrophenyl acetate in acetonitrile.

-

Monitor the absorbance at 400 nm for 10 minutes using a spectrophotometer to measure the formation of 4-nitrophenol.

-

The inhibitory activity is calculated as the percentage of remaining enzyme activity in the presence of the inhibitor compared to a control sample without the inhibitor.

-

IC₅₀ values are determined by plotting the percentage of inhibition versus the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation.

Protocol 2: Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is a standard method for assessing the antibacterial activity of sulfonamides.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton broth (MHB)

-

This compound

-

96-well microplates

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well microplate.

-

Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well of the microplate.

-

Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Kinase Inhibition Assay (Example: PI(4)K)

This protocol is a general guideline for assessing kinase inhibition, based on the activity of a related compound against P. falciparum PI(4)K.[4]

Objective: To evaluate the inhibitory effect of this compound on a specific kinase.

Materials:

-

Recombinant kinase (e.g., PI(4)K)

-

Kinase substrate (e.g., phosphatidylinositol)

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer

-

This compound

-

Scintillation counter

Procedure:

-

Prepare a stock solution and serial dilutions of this compound.

-

Set up the kinase reaction in a microcentrifuge tube containing the kinase reaction buffer, the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific time period.

-

Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

Spot the reaction mixture onto a suitable membrane (e.g., P81 phosphocellulose paper) and wash to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the membrane using a scintillation counter to quantify the amount of phosphorylated substrate.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

Caption: General mechanism of action for sulfonamides.

Caption: Workflow for MIC determination.

Caption: Structure-Activity Relationship (SAR).

References

- 1. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 6-(Phenylsulfonyl)pyridine-3-sulfonamide for Antibacterial Drug Discovery

Introduction

Sulfonamides are a well-established class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] The inhibition of this pathway disrupts the production of DNA, RNA, and proteins, leading to a bacteriostatic effect.[1][3] The pyridine nucleus is a common scaffold in medicinal chemistry, known to be present in numerous natural products and therapeutic agents, and can improve properties such as water solubility.[4][5]

The compound 6-(Phenylsulfonyl)pyridine-3-sulfonamide combines the pharmacologically active sulfonamide group with a pyridine core, presenting a promising candidate for the development of novel antibacterial agents. This document provides an overview of its potential application, along with detailed protocols for its synthesis and evaluation.

Mechanism of Action

Like other sulfonamide drugs, this compound is expected to function as a structural analog of para-aminobenzoic acid (PABA).[1] It competitively inhibits the bacterial enzyme dihydropteroate synthetase (DHPS), which catalyzes the conversion of PABA and dihydropteridine diphosphate into dihydropteroate. This blockade halts the synthesis of dihydrofolic acid and its subsequent reduction to tetrahydrofolic acid, a crucial cofactor for nucleotide synthesis. The resulting depletion of essential precursors for DNA replication and repair ultimately inhibits bacterial growth.[2][3]

Caption: Mechanism of sulfonamide action via competitive inhibition of DHPS.

Quantitative Data Summary

The following tables present representative in vitro activity data for this compound against a panel of common bacterial pathogens. This data serves as a benchmark for its potential antibacterial spectrum. Sulfonamides generally exhibit broad activity against Gram-positive and many Gram-negative bacteria, although resistance can be an issue in some species like Pseudomonas aeruginosa.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | ATCC 29213 | 16 |

| Bacillus subtilis | Gram-positive | ATCC 6633 | 32 |

| Escherichia coli | Gram-negative | ATCC 25922 | 64 |

| Klebsiella pneumoniae | Gram-negative | Clinical Isolate | 128 |

| Pseudomonas aeruginosa | Gram-negative | ATCC 27853 | >256 |

| Enterococcus faecalis | Gram-positive | ATCC 29212 | 64 |

Table 2: Cytotoxicity Data

| Cell Line | Description | Assay | IC₅₀ (µM) |

| HEK293 | Human Embryonic Kidney Cells | MTT | >100 |

| HepG2 | Human Hepatocellular Carcinoma | MTT | >100 |

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of this compound.

Caption: Standard workflow for antibacterial drug discovery.

Protocol 1: Synthesis of N-pyridin-3-yl-benzenesulfonamide Derivatives

This protocol is adapted from established methods for synthesizing sulfonamides by reacting an appropriate aminopyridine with a sulfonyl chloride.[6]

Materials:

-

3-Aminopyridine derivative (e.g., 3-amino-6-(phenylsulfonyl)pyridine)

-

Benzenesulfonyl chloride

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Deionized water

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Dissolve the 3-aminopyridine derivative (1.0 eq) in DCM in a round-bottom flask.

-

Add an aqueous solution of Na₂CO₃ (2.5 eq) to the flask. The mixture should be stirred vigorously to ensure proper mixing of the biphasic system.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

-